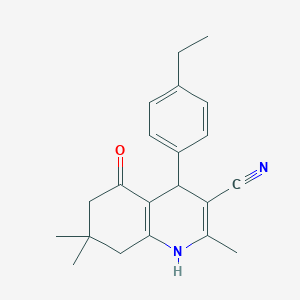
2-hydroxy-3-methoxy-5-(4-morpholinylmethyl)benzaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-methoxy-5-(4-morpholinylmethyl)benzaldehyde hydrochloride, also known as salicylaldehyde morpholinyl hydrazone (SMH), is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. SMH is a hydrazone derivative of salicylaldehyde and morpholine, which has shown promising results in the treatment of several diseases including cancer, neurodegenerative disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of SMH is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. SMH has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
SMH has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels). SMH has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using SMH in lab experiments is its relatively low toxicity compared to other chemical compounds. SMH has also been shown to exhibit good solubility in various solvents, which makes it easier to work with in lab experiments. One of the limitations of using SMH in lab experiments is its relatively low stability, which can lead to degradation over time.
Future Directions
There are several future directions for research on SMH. One area of research is the development of more potent and selective derivatives of SMH that can be used for the treatment of specific diseases. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of SMH in vivo, which can help to optimize the dosing and administration of SMH for therapeutic use. Finally, the potential use of SMH as a diagnostic tool for certain diseases such as cancer and neurodegenerative disorders is also an area of future research.
Synthesis Methods
The synthesis of SMH involves the reaction of 2-hydroxy-3-methoxy-5-(4-morpholinylmethyl)benzaldehyde hydrochlorideyde with morpholine in the presence of hydrazine hydrate and hydrochloric acid. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
SMH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. SMH has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-12-7-10(6-11(9-15)13(12)16)8-14-2-4-18-5-3-14;/h6-7,9,16H,2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAYJFIQRZLXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)CN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methoxy-5-(4-morpholinylmethyl)benzaldehyde hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methylphenyl)urea](/img/structure/B4881968.png)
![ethyl 1-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B4881974.png)
![1-[4-(benzyloxy)-3-chloro-5-ethoxybenzoyl]piperidine](/img/structure/B4881979.png)
![1-isobutyl-3-(2-pyridinylmethyl)-8-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881995.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4882011.png)



![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4882050.png)

![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)